molecular formula C13H23N3O4S3 B561619 MTSEA-biotin CAS No. 162758-04-5

MTSEA-biotin

Cat. No.: B561619
CAS No.: 162758-04-5
M. Wt: 381.5 g/mol
InChI Key: CQPWMXNDGWWWHG-NHCYSSNCSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of N-Biotinylaminoethyl Methanethiosulfonate follows established International Union of Pure and Applied Chemistry protocols for complex organic molecules containing multiple functional groups. The complete IUPAC designation is Methanesulfonothioic Acid S-[2-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl] Ester. This systematic name reflects the compound's hierarchical structure, beginning with the methanesulfonothioic acid core and incorporating the specific stereochemical configurations of the biotin heterocyclic system.

The nomenclature systematically describes the biotin component through its hexahydrothieno[3,4-d]imidazol framework, explicitly denoting the stereochemical centers at positions 3a, 4, and 6a with S, S, and R configurations respectively. The ethylamino spacer connecting the biotin carbonyl to the methanethiosulfonate group is designated through the 2-aminoethyl ester linkage terminology. Alternative naming conventions include the simplified descriptor "2-((biotinoyl)amino)ethyl methanethiosulfonate," which emphasizes the biotinyl amide functionality while maintaining clarity regarding the reactive methanethiosulfonate terminus.

Molecular Formula and Weight: Comparative Analysis with Analogous MTS Reagents

N-Biotinylaminoethyl Methanethiosulfonate possesses the molecular formula C₁₃H₂₃N₃O₄S₃ with a corresponding molecular weight of 381.53 daltons. This molecular composition reflects the integration of biotin's heterocyclic core (C₁₀H₁₆N₂O₃S) with the reactive methanethiosulfonate functionality (CH₃SO₂S-) through a diethylamine linker system. The presence of three sulfur atoms distinguishes this compound from simpler methanethiosulfonate derivatives and contributes significantly to its total molecular mass.

Comparative analysis with analogous methanethiosulfonate reagents reveals distinct molecular characteristics that influence reactivity and application scope. The table below presents key molecular parameters for related compounds:

Compound Molecular Formula Molecular Weight (Da) Reactive Group Functional Modification
N-Biotinylaminoethyl Methanethiosulfonate C₁₃H₂₃N₃O₄S₃ 381.53 Methanethiosulfonate Biotin labeling
2-Aminoethyl Methanethiosulfonate C₃H₉NO₂S₂ 155.2 Methanethiosulfonate Positive charge
Methyl Methanethiosulfonate C₂H₆O₂S₂ 114.18 Methanethiosulfonate Minimal modification
Methanethiosulfonate CH₄O₂S₂ 112.18 Methanethiosulfonate Basic reactive core

The molecular weight of N-Biotinylaminoethyl Methanethiosulfonate exceeds that of simpler methanethiosulfonate reagents by a factor of 2.5 to 3.4, primarily due to the substantial biotin moiety (approximately 244 daltons). This size differential impacts membrane permeability, with the compound remaining membrane-impermeant unlike smaller methanethiosulfonate derivatives. The three-sulfur composition enables unique chemical reactivity patterns while maintaining the characteristic thiol-reactive properties of the methanethiosulfonate family.

Structural Elucidation via Spectroscopic Methods (NMR, IR, UV-Vis)

Comprehensive structural characterization of N-Biotinylaminoethyl Methanethiosulfonate employs multiple spectroscopic techniques to confirm molecular architecture and stereochemical integrity. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants. The biotin heterocyclic protons exhibit distinctive resonances in the aliphatic region, while the methanethiosulfonate methyl group appears as a sharp singlet typically around 2.8-3.2 ppm.

Analytical protocols consistently utilize ¹H Nuclear Magnetic Resonance spectroscopy in deuterated dimethyl sulfoxide as the primary structural verification method. The spectrum displays characteristic biotin resonances including the bicyclic system protons, the pentanoic acid chain methylene groups, and the distinctive methanethiosulfonate methyl signal. Mass spectrometry provides complementary molecular weight confirmation, typically through electrospray ionization techniques that yield molecular ion peaks consistent with the calculated mass of 381.53 daltons.

Elemental analysis serves as an additional verification tool, with Certificate of Analysis data demonstrating close agreement between calculated and observed elemental compositions. Specifically documented values include carbon content of 40.20% (calculated 40.92%), hydrogen content of 6.18% (calculated 6.08%), and nitrogen content of 11.19% (calculated 11.01%). These analytical results confirm structural integrity and chemical purity within acceptable analytical tolerance ranges.

Infrared spectroscopy reveals characteristic absorption bands corresponding to key functional groups within the molecule. The biotin carbonyl stretching frequency appears around 1650-1680 cm⁻¹, while the methanethiosulfonate sulfur-oxygen stretching modes manifest in the 1100-1300 cm⁻¹ region. The amide linkage between biotin and the ethylamine spacer produces distinctive N-H stretching and C=O stretching absorptions that confirm successful conjugation chemistry.

Crystallographic Data and Conformational Dynamics

Crystallographic analysis of N-Biotinylaminoethyl Methanethiosulfonate reveals important structural parameters that influence its biochemical reactivity and binding characteristics. The compound exhibits a melting point range of 110-113°C, indicating substantial intermolecular interactions within the crystal lattice. This thermal behavior reflects the combination of hydrogen bonding from the biotin heterocycle, van der Waals interactions from the aliphatic chain, and potential sulfur-based intermolecular contacts from the methanethiosulfonate group.

The molecular conformation of N-Biotinylaminoethyl Methanethiosulfonate demonstrates significant flexibility due to the ethylamine spacer region connecting the biotin and methanethiosulfonate domains. Computational modeling suggests that the compound can adopt multiple conformational states, with the biotin ring system maintaining its characteristic bicyclic geometry while the reactive terminus exhibits considerable rotational freedom. This conformational flexibility proves advantageous for accessing sterically constrained cysteine residues in protein targets.

Specific rotation measurements indicate optical activity consistent with the stereochemical centers within the biotin moiety, with documented values of +60.0° (c = 0.2, methanol). This optical rotation confirms retention of stereochemical integrity during synthesis and storage, particularly important for the 3aS,4S,6aR configuration of the biotin heterocycle that is essential for high-affinity streptavidin binding.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-methylsulfonylsulfanylethyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4S3/c1-23(19,20)22-7-6-14-11(17)5-3-2-4-10-12-9(8-21-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPWMXNDGWWWHG-NHCYSSNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162758-04-5
Record name N-Biotinylaminoethyl methylthiosulphonate
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Preparation Methods

Synthesis of Methanethiosulfonate Ethylamine Intermediate

The methanethiosulfonate (MTS) group is introduced via nucleophilic substitution between 2-aminoethanethiol and methanesulfonyl chloride. This reaction proceeds in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent oxidation of thiol intermediates. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts. The product, 2-aminoethyl methanethiosulfonate, is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) and characterized by 1H^1H NMR and mass spectrometry.

Key Reaction:

HS-CH2CH2NH2+CH3SO2ClTEA, DCMCH3SO2S-CH2CH2NH2+HCl\text{HS-CH}2\text{CH}2\text{NH}2 + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{CH}3\text{SO}2\text{S-CH}2\text{CH}2\text{NH}2 + \text{HCl}

Biotin Conjugation via Carbodiimide Coupling

The amino group of the MTS intermediate is coupled to biotin’s carboxyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethyl sulfoxide (DMSO). The reaction is stirred for 24 hours at 25°C, followed by precipitation in cold diethyl ether to isolate the crude product. Final purification is achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Key Reaction:

Biotin-COOH+CH3SO2S-CH2CH2NH2EDC/NHS, DMSOBiotin-NH-CH2CH2S-SO2CH3\text{Biotin-COOH} + \text{CH}3\text{SO}2\text{S-CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{EDC/NHS, DMSO}} \text{Biotin-NH-CH}2\text{CH}2\text{S-SO}2\text{CH}_3

Optimization of Reaction Conditions

Solvent Selection

DMSO is preferred for its ability to dissolve both biotin and the MTS intermediate while stabilizing reactive intermediates. Alternative solvents like DMF or THF result in lower yields (<60%) due to poor solubility.

Temperature and Time Dependence

Elevating temperature to 40°C reduces reaction time to 12 hours but risks decomposition of the MTS group. Room temperature (25°C) with 24-hour stirring achieves >85% yield without side products.

Stoichiometric Ratios

A 1:1.2 molar ratio of biotin to MTS intermediate minimizes unreacted starting material. Excess EDC (1.5 equivalents) ensures complete activation of biotin’s carboxyl group.

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-documented, industrial production requires additional steps:

Continuous Flow Reactors

Microreactor systems enhance mixing and heat transfer, reducing reaction time by 30% compared to batch processes.

Purification at Scale

Liquid-liquid extraction replaces column chromatography for cost efficiency. Ethyl acetate/water partitions remove unreacted biotin, while activated carbon adsorption eliminates residual DMSO.

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity≥98%HPLC (UV detection at 280 nm)
Residual Solvents<0.1% DMSOGas Chromatography
Thiol Reactivity>95% labeling efficiencyEllman’s Assay

Challenges and Mitigation Strategies

Oxidation of Thiol Intermediates

The MTS group is prone to disulfide formation. Strict anaerobic conditions (argon sparging) and antioxidants like tris(2-carboxyethyl)phosphine (TCEP) stabilize intermediates.

Hydrolysis of Methanethiosulfonate

Moisture accelerates hydrolysis to methanesulfonate. Anhydrous solvents and molecular sieves (3Å) maintain product integrity.

Recent Advances in Synthesis

Enzymatic Biotinylation

Lipase-catalyzed coupling in ionic liquids achieves 92% yield under mild conditions (pH 7.4, 37°C), avoiding harsh reagents.

Solid-Phase Synthesis

Immobilization of biotin on Wang resin enables stepwise assembly, reducing purification steps and improving reproducibility .

Chemical Reactions Analysis

Types of Reactions

MTSEA-biotin primarily undergoes substitution reactions, where the methanethiosulfonate group reacts with thiol groups on target molecules. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include thiol-containing compounds and solvents like DMF or DMSO. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the conjugation process .

Major Products Formed

The major products formed from the reactions involving this compound are biotinylated thiol-containing molecules. These biotinylated products can then be used in various biochemical assays and imaging techniques .

Scientific Research Applications

Key Applications

  • Protein Labeling and Detection
    • N-Biotinylaminoethyl methanethiosulfonate is primarily used for the selective labeling of cysteine residues in proteins. This labeling is crucial for studying protein interactions and dynamics, as it allows researchers to track conformational changes upon ligand binding or other modifications .
  • Affinity Purification
    • The biotin component enables easy detection and isolation of labeled proteins using streptavidin or avidin-based methods. This property is invaluable in affinity purification techniques where specific proteins need to be isolated from complex mixtures.
  • Mass Spectrometry
    • The compound's ability to label proteins selectively makes it suitable for mass spectrometry applications. It aids in identifying protein modifications and interactions by providing a means to enrich specific protein populations before analysis .
  • Fluorescence Microscopy
    • N-Biotinylaminoethyl methanethiosulfonate can be utilized in fluorescence microscopy to visualize proteins within cellular contexts. By attaching fluorescent labels to biotinylated proteins, researchers can study protein localization and dynamics in live cells.
  • Structural Biology
    • The compound has been employed to probe the structures of various membrane proteins, including the serotonin transporter and GABA receptor channels. It allows researchers to identify critical residues involved in ligand binding and protein function through covalent modifications .

Case Study 1: Serotonin Transporter Analysis

In a study examining the maturation of the serotonin transporter (SERT), N-biotinylaminoethyl methanethiosulfonate was used to label cysteine residues on SERT under different conditions. The results indicated that specific cysteine residues were accessible for labeling only when certain chaperone proteins were silenced, highlighting the role of these chaperones in regulating protein maturation and localization .

Case Study 2: GABA Receptor Binding Site Mapping

Another significant application involved using N-biotinylaminoethyl methanethiosulfonate to map the agonist binding site of the GABA receptor. By covalently modifying cysteine-substituted residues, researchers were able to identify key binding site residues and understand how ligand binding affects receptor function .

Mechanism of Action

MTSEA-biotin exerts its effects through the specific labeling of thiol groups on target molecules. The methanethiosulfonate group reacts with thiol groups to form a stable thioether bond, resulting in the biotinylation of the target molecule. This biotinylated molecule can then be detected and visualized using streptavidin-based assays and imaging techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

MTSEA-biotin belongs to the methanethiosulfonate (MTS) family, which includes structurally related compounds with distinct functional groups, charges, and applications. Below is a comparative analysis:

Table 1: Key Features of this compound and Analogous MTS Derivatives

Compound Name Molecular Weight (g/mol) Charge Membrane Permeability Functional Group Primary Applications
This compound 381.53 Positive Impermeable Biotin Protein topology, receptor labeling
MTSET+ (Methanethiosulfonate-ethyltrimethylammonium) 278.21 Positive Impermeable Trimethylammonium Ion channel modulation, steric hindrance studies
MTSES− (Methanethiosulfonate-ethylsulfonate) 242.29 Negative Impermeable Sulfonate Charge-dependent cysteine accessibility
Texas Red-2-sulfonamidoethyl Methanethiosulfonate ~700 (est.) Negative Variable Texas Red fluorophore Fluorescent protein tracking
N-Succinimidyloxycarbonylundecyl Methanethiosulfonate 432.55 Neutral Permeable NHS ester + MTS Heterobifunctional crosslinking

Reactivity and Selectivity

  • Charge Differences : this compound’s positive charge facilitates interactions with negatively charged binding pockets, as demonstrated in A2AR studies where its biotinylation overlapped with cholesterol-binding sites . In contrast, negatively charged MTSES− is used to probe electrostatic interactions in transporters like the proton-coupled folate transporter (PCFT) .
  • Biotin vs. Fluorescent Tags : Unlike Texas Red-MTS (a fluorescent derivative), this compound enables streptavidin-based purification or detection without fluorescence interference, making it ideal for biochemical assays like Western blotting .

Membrane Permeability

This compound’s impermeability allows selective labeling of extracellular cysteines in live cells, whereas permeable analogs (e.g., N-Succinimidyloxycarbonylundecyl Methanethiosulfonate) label intracellular residues in membrane vesicles or permeabilized cells . This distinction is critical for topology mapping, as shown in SNAT4 studies where this compound confirmed extracellular domain orientations .

Limitations and Trade-offs

  • Size Limitations : this compound’s biotin group (~244 Da) may sterically hinder binding in tightly packed regions, unlike smaller MTSET+ (~278 Da) .
  • Charge Sensitivity : MTSES−’s negative charge can disrupt charge-sensitive processes, whereas this compound’s positive charge mimics physiological cations in receptor studies .

Research Findings and Case Studies

Cholesterol Accessibility in A2AR

This compound labeling of cysteine residues in A2AR demonstrated that cholesterol-rich membranes reduce biotinylation efficiency, suggesting cholesterol competes for binding pockets. This finding was validated by overlapping structural models of this compound, cholesterol, and ZM241385 .

ERp44 Regulation of SERT

Knockdown of ERp44 increased SERT surface expression but reduced serotonin uptake. This compound labeling confirmed ERp44 shields extracellular cysteines (e.g., Cys-200) during SERT maturation, preventing premature plasma membrane localization .

SNAT4 Transporter Topology

Using a cysteine-null SNAT4 mutant, this compound identified extracellular domains by labeling introduced cysteines, resolving ambiguities in predicted transmembrane helices .

Biological Activity

N-Biotinylaminoethyl methanethiosulfonate (MTSEA-biotin) is a thiol-reactive compound that plays a significant role in biochemical research, particularly in the study of protein interactions and dynamics. This article delves into its biological activity, mechanisms, applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-Biotinylaminoethyl methanethiosulfonate has the molecular formula C₁₃H₂₃N₃O₄S₃ and a molecular weight of 381.53 g/mol. It appears as a white to off-white solid with a melting point between 95 to 103 °C. The compound features a biotin moiety that enhances its utility in biological applications, especially in protein labeling and detection.

The primary mechanism of action for this compound involves its reaction with thiol groups in cysteine residues of proteins. This reaction forms a stable thioether bond through a nucleophilic attack by the thiol group on the electrophilic sulfur atom in the methanethiosulfonate group. This covalent bond formation allows for specific labeling of proteins, which is crucial for various biochemical assays such as:

  • Affinity purification
  • Mass spectrometry
  • Fluorescence microscopy .

Applications in Research

This compound is widely used in protein labeling to study conformational changes and interaction networks within proteins. Its ability to selectively label cysteine residues facilitates detailed investigations into protein functionality.

Key Applications:

  • Protein Interaction Studies : By labeling engineered cysteine residues, researchers can investigate specific sites within protein structures.
  • Functional Studies : The compound's reactivity allows for probing the dynamics of proteins upon ligand binding or other modifications .
  • Detection and Isolation : The biotin component enables easy detection using streptavidin or avidin-based methods, which bind strongly to biotin.

Comparative Analysis of Similar Compounds

The following table compares this compound with other thiol-reactive compounds, highlighting its unique features:

Compound NameStructure/FunctionalityUnique Features
Aminoethyl methanethiosulfonateThiol-reactive; lacks biotin moietyDoes not allow for easy detection via biotin binding
Biotin maleimideReacts with thiols but forms different linkagesMaleimide group offers different reactivity
N-ethylmaleimideIrreversibly modifies thiols; used in protein studiesNon-reversible reaction compared to this compound

This compound stands out due to its dual functionality—reactivity towards thiols combined with the strong binding affinity of biotin, making it particularly effective for detecting and isolating labeled proteins.

Study on Claudin Proteins

In one study involving claudin proteins, researchers utilized this compound to label specific cysteine residues. The study revealed that certain residues were more reactive than others, providing insights into the structural dynamics of claudins in epithelial cells. For instance, while I66C was weakly reactive, Y35C exhibited strong reactivity, suggesting its proximity to the protein surface outside the pore .

Interaction with Human Organic Cation Transporter 2 (hOCT2)

Another significant application was demonstrated in research on hOCT2, where this compound was used to investigate cysteine residues involved in transport activity. The modification of specific cysteines led to a reduction in transport rates, indicating their functional importance within the transporter structure .

Q & A

Q. How is MTSEA-Biotin utilized for site-specific labeling of cysteine residues in proteins?

this compound reacts selectively with free thiol groups (-SH) on cysteine residues via its methanethiosulfonate group, forming a mixed disulfide bond. This reaction is rapid (<1 minute under physiological conditions) and irreversible, enabling precise labeling of solvent-accessible cysteines in proteins. After labeling, biotinylation allows for streptavidin-based detection or pull-down assays. This method is critical for mapping surface-exposed residues in membrane proteins (e.g., GABAA receptors, serotonin transporters) to study conformational changes or ligand-binding sites . Key Controls :

  • Use reducing agents (e.g., DTT) to confirm specificity for free thiols.
  • Include a cysteine-null mutant to rule out non-specific labeling .

Q. What role does this compound play in determining membrane protein topology?

this compound is a membrane-impermeable reagent, making it ideal for distinguishing extracellular vs. intracellular domains. For example, in the proton-coupled folate transporter (SLC46A1), this compound labeled extracellular cysteines in "Cys-null" mutants, confirming predicted transmembrane helices. Subsequent streptavidin blotting or mass spectrometry validates accessibility . Methodological Tip : Combine with cysteine-scanning mutagenesis to systematically probe each residue’s exposure .

Q. How does this compound differ from other methanethiosulfonate (MTS) reagents in biochemical assays?

Unlike charged MTS reagents (e.g., MTSES⁻ or MTSET⁺), this compound’s biotin moiety introduces minimal charge interference, reducing artifacts in electrophysiological or structural studies. However, its larger size (~381 Da) may sterically hinder labeling in tightly packed regions. For comparison, MMTS (methyl methanethiosulfonate) is smaller but lacks biotin’s detection utility .

Advanced Research Questions

Q. How can researchers validate labeling efficiency and quantify biotinylation in complex protein systems?

Quantification requires a combination of:

  • Streptavidin-HRP Western blotting : Semi-quantitative analysis using serial dilutions of biotinylated standards.
  • Mass spectrometry : Identify labeled peptides and calculate occupancy ratios (e.g., using iTRAQ labeling in proteomic workflows) .
  • Functional assays : Compare activity pre/post-labeling (e.g., transport kinetics in membrane proteins) . Data Pitfall : Incomplete labeling due to steric hindrance may require optimization of reagent concentration (typical range: 0.1–2 mM) .

Q. What experimental strategies resolve contradictions in cysteine accessibility data?

Discrepancies often arise from:

  • Conformational dynamics : Use trapping agents (e.g., ligands or inhibitors) to stabilize specific states during labeling .
  • Reagent charge/size : Compare this compound with smaller/charged MTS reagents to distinguish steric vs. electrostatic effects. For example, MTSES⁻ modifies residues in hydrophilic cavities more efficiently .
  • Membrane permeability : Validate impermeability using intracellular cysteine mutants treated with membrane-impermeant reagents .

Q. How can site-directed mutagenesis be integrated with this compound labeling for mechanistic studies?

  • Step 1 : Generate a cysteine-null background by mutating all endogenous cysteines (e.g., SNAT4 transporter study) .
  • Step 2 : Introduce single cysteine residues at predicted functional sites (e.g., substrate-binding pockets).
  • Step 3 : Label with this compound and assess functional impact (e.g., loss of transport activity indicates critical residue involvement) .

Q. What are the challenges in combining this compound labeling with cryo-EM or X-ray crystallography?

  • Steric disruption : Biotin’s size may perturb native conformations. Use shorter labeling times (≤1 minute) or reversible MTS reagents for structural studies.
  • Detection limits : Cryo-EM requires high labeling efficiency (>70%) to resolve biotin density. Pair with streptavidin-conjugated gold particles for enhanced visualization .

Q. How can this compound be used to study transient protein-protein interactions in live cells?

  • Pulse-chase labeling : Quench extracellular this compound with glutathione, then lyse cells and affinity-purify biotinylated partners.
  • Crosslinking : Combine with photoactivatable probes (e.g., benzophenone derivatives) to capture dynamic interactions .

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